molecular formula C25H29ClN2O4S B5429235 N-[2-[(4-tert-butylbenzoyl)amino]-3-(4-chlorophenyl)acryloyl]methionine

N-[2-[(4-tert-butylbenzoyl)amino]-3-(4-chlorophenyl)acryloyl]methionine

Numéro de catalogue B5429235
Poids moléculaire: 489.0 g/mol
Clé InChI: UBNDVRUDFUYIRH-QNGOZBTKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-[(4-tert-butylbenzoyl)amino]-3-(4-chlorophenyl)acryloyl]methionine, also known as TBCA, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. TBCA is a member of the acryloyl class of compounds and is a potent inhibitor of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is a key regulator of multiple cellular processes, including cell proliferation, differentiation, and apoptosis, and has been implicated in the pathogenesis of various diseases, such as cancer, diabetes, and neurodegenerative disorders.

Mécanisme D'action

N-[2-[(4-tert-butylbenzoyl)amino]-3-(4-chlorophenyl)acryloyl]methionine exerts its pharmacological effects by inhibiting GSK-3β, which is a serine/threonine kinase that regulates multiple cellular processes. GSK-3β is involved in the regulation of cell proliferation, differentiation, apoptosis, and metabolism. By inhibiting GSK-3β, this compound modulates these cellular processes and exerts its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including inhibition of GSK-3β, modulation of insulin signaling and glucose metabolism, induction of apoptosis, and protection of neurons. This compound achieves these effects by modulating various signaling pathways, such as the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the JNK pathway.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-[2-[(4-tert-butylbenzoyl)amino]-3-(4-chlorophenyl)acryloyl]methionine is its potent and selective inhibition of GSK-3β, which makes it a valuable tool for studying the role of GSK-3β in various cellular processes and diseases. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Orientations Futures

There are several future directions for the research on N-[2-[(4-tert-butylbenzoyl)amino]-3-(4-chlorophenyl)acryloyl]methionine. One area of interest is the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the therapeutic potential of this compound in other diseases, such as inflammatory disorders and cardiovascular diseases. Furthermore, the elucidation of the molecular mechanisms underlying the pharmacological effects of this compound can provide insights into the pathogenesis of various diseases and facilitate the development of novel therapeutic strategies.

Méthodes De Synthèse

The synthesis of N-[2-[(4-tert-butylbenzoyl)amino]-3-(4-chlorophenyl)acryloyl]methionine involves a multi-step process that starts with the reaction of 4-tert-butylbenzoyl chloride with methionine in the presence of a base to form N-(4-tert-butylbenzoyl)-L-methionine. This intermediate is then reacted with 4-chloro-3-(trifluoromethyl)aniline to form this compound. The final product is purified using column chromatography and characterized by various spectroscopic techniques.

Applications De Recherche Scientifique

N-[2-[(4-tert-butylbenzoyl)amino]-3-(4-chlorophenyl)acryloyl]methionine has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, diabetes, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines, including breast, prostate, and colon cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising adjuvant therapy.
In diabetes, this compound has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. This compound achieves this by inhibiting GSK-3β, which is involved in insulin signaling and glucose metabolism.
In neurodegenerative disorders, this compound has been shown to protect neurons and improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and Huntington's disease. This compound achieves this by inhibiting GSK-3β, which is involved in the pathogenesis of these disorders.

Propriétés

IUPAC Name

2-[[(Z)-2-[(4-tert-butylbenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN2O4S/c1-25(2,3)18-9-7-17(8-10-18)22(29)28-21(15-16-5-11-19(26)12-6-16)23(30)27-20(24(31)32)13-14-33-4/h5-12,15,20H,13-14H2,1-4H3,(H,27,30)(H,28,29)(H,31,32)/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNDVRUDFUYIRH-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NC(CCSC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)NC(CCSC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.